molecular formula C13H12Cl2N2O2 B6230702 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152975-98-8

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6230702
CAS RN: 1152975-98-8
M. Wt: 299.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. It is a white crystalline solid with a melting point of 137 °C and a boiling point of 302 °C. The compound has a molecular weight of 209.2 g/mol and is soluble in water and polar organic solvents. It is an important research chemical due to its potential applications in the fields of medicine, biochemistry, and pharmacology.

Scientific Research Applications

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been used in scientific research to study its biochemical and physiological effects. It has been used to study the mechanism of action of drugs, the effects of environmental pollutants, and the effects of toxic compounds on the body. It has also been used to study the effects of drugs on the immune system and to investigate the potential therapeutic effects of drugs.

Mechanism of Action

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a number of mechanisms of action. It can act as an inhibitor of enzymes, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs. It can also act as an agonist of G-protein coupled receptors, which are involved in the regulation of cell signaling pathways. Additionally, it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of the cytochrome P450 enzymes, which can lead to an increase in the levels of drugs in the body. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several advantages when used in laboratory experiments. It is readily available and can be easily synthesized from readily available starting materials. Additionally, it is relatively stable and has a low toxicity. However, it is not soluble in non-polar solvents, which can limit its use in certain experiments.

Future Directions

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has potential applications in the fields of medicine, biochemistry, and pharmacology. Further research is needed to explore its potential therapeutic effects, as well as its effects on the immune system. Additionally, further research is needed to investigate its mechanism of action and its potential interactions with other drugs. Finally, further research is needed to investigate its potential use as an environmental pollutant.

Synthesis Methods

1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized from 2,4-dichlorophenol and propan-2-yl bromide by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70 °C. The reaction yields this compound as a white crystalline solid that can be isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid' involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form 1-(2,4-dichlorophenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(2,4-dichlorophenyl)-3-hydrazinobut-1-en-1-yl acetate, which is subsequently cyclized with propan-2-yl hydrazine to form the target compound.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "propan-2-yl hydrazine" ], "Reaction": [ "Step 1: 2,4-dichlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 1-(2,4-dichlorophenyl)-3-oxobut-1-en-1-yl acetate.", "Step 2: 1-(2,4-dichlorophenyl)-3-oxobut-1-en-1-yl acetate is reacted with hydrazine hydrate in the presence of a base catalyst to form 1-(2,4-dichlorophenyl)-3-hydrazinobut-1-en-1-yl acetate.", "Step 3: 1-(2,4-dichlorophenyl)-3-hydrazinobut-1-en-1-yl acetate is reacted with propan-2-yl hydrazine in the presence of a base catalyst to form the target compound, 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid." ] }

CAS RN

1152975-98-8

Molecular Formula

C13H12Cl2N2O2

Molecular Weight

299.2

Purity

95

Origin of Product

United States

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